Epoxide Metabolite Stability
The epoxide metabolite of (4-nitrophenyl)vinyl ether, 2-(4-nitrophenoxy)oxirane (NPO), exhibits a significantly longer half-life in physiological buffer than the corresponding metabolite of phenyl vinyl ether, phenoxyoxirane (PO). This difference in stability directly correlates with enhanced mutagenic and tumorigenic activity [1][2].
| Evidence Dimension | Epoxide half-life in 0.1 N phosphate buffer, pH 7.4, 37°C |
|---|---|
| Target Compound Data | NPO (from NPVE): t₁/₂ = 4.4 min |
| Comparator Or Baseline | PO (from PVE): t₁/₂ = 2.7 min |
| Quantified Difference | 1.6-fold longer half-life (absolute difference: 1.7 min) |
| Conditions | 0.1 N phosphate buffer, pH 7.4, 37°C; epoxides generated by dimethyldioxirane oxidation in dry acetone (95% yield) |
Why This Matters
The 1.6-fold greater stability of NPO translates to prolonged residence time and increased probability of DNA adduct formation, making NPVE the appropriate positive control or reference compound for studying structure-activity relationships in vinyl ether bioactivation.
- [1] Park KK, Sohn Y, Liem A, Kim HJ, Stewart BC, Miller JA. The electrophilic, mutagenic and tumorigenic activities of phenyl and 4-nitrophenyl vinyl ethers and their epoxide metabolites. Carcinogenesis. 1997;18(2):431-437. View Source
- [2] Isobe M, Sone T, Takabatake E. An unstable epoxy intermediate formed by the microsomal oxidation of 4-nitrophenyl vinyl ether. Chem Pharm Bull. 1988;36(6):2267-2269. View Source
